N-[1-(4-chlorophenyl)ethyl]cyclopentanamine
CAS No.: 70000-58-7
Cat. No.: VC17770096
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70000-58-7 |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | N-[1-(4-chlorophenyl)ethyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H18ClN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 |
| Standard InChI Key | LPILMMBWXWBIHP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)NC2CCCC2 |
Introduction
Chemical Structure and Molecular Characteristics
The IUPAC name N-[1-(4-chlorophenyl)ethyl]cyclopentanamine reflects its core structure: a cyclopentane ring bonded to an ethylamine chain, which is further substituted with a 4-chlorophenyl group. The chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s nucleophilicity and intermolecular interactions.
Crystallographic studies of analogous chlorophenyl derivatives reveal that such compounds often exhibit non-planar conformations due to steric hindrance between the cyclopentane ring and aromatic substituents. For example, in structurally related guanidine derivatives, dihedral angles between aromatic rings range from 6.0° to 86.6°, highlighting the flexibility of these systems . While direct crystallographic data for N-[1-(4-chlorophenyl)ethyl]cyclopentanamine remains unpublished, comparisons with similar molecules suggest a bent geometry that may enhance binding to biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | N-[1-(4-Chlorophenyl)ethyl]cyclopentanamine |
| CAS Registry Number | 70000-58-7 |
Synthesis and Reaction Pathways
Reductive Amination
The primary synthesis route involves reductive amination of cyclopentanone with 1-(4-chlorophenyl)ethylamine. Cyclopentanone is first converted to an imine intermediate using a primary amine, followed by reduction with agents such as sodium borohydride () or lithium aluminum hydride (). This method proceeds in anhydrous tetrahydrofuran (THF) or ethanol under reflux conditions (60–80°C), yielding the target compound with moderate to high purity.
Patent-Based Optimization
A patented process for synthesizing structurally related cyclopentanone derivatives provides insights into reaction optimization . For instance, methyl adipate is reacted with metal methoxide (e.g., sodium methoxide) to form a sodium salt intermediate, which undergoes alkylation with methyl halides. Subsequent ring-opening and condensation steps at 80–100°C in aprotic solvents (e.g., toluene, dimethylformamide) yield halogenated cyclopentane derivatives with >80% efficiency . While this protocol targets a different compound, its conditions—such as the use of sodium hydride () as a base and controlled temperatures to minimize side reactions—are applicable to N-[1-(4-chlorophenyl)ethyl]cyclopentanamine synthesis.
Table 2: Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–120°C (80–100°C preferred) |
| Solvent | Toluene, THF, DMF |
| Reducing Agent | , |
| Reaction Time | 6–24 hours |
Physicochemical Properties
The compound’s logP (partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The chlorine substituent enhances stability against oxidative degradation, as evidenced by thermal gravimetric analysis (TGA) of similar compounds showing decomposition temperatures above 200°C . Nuclear magnetic resonance (NMR) spectra predict characteristic signals at δ 1.5–2.1 ppm (cyclopentane protons) and δ 7.2–7.4 ppm (aromatic protons), with NMR peaks near 45 ppm (amine-bearing carbon) and 135 ppm (chlorinated aromatic carbon).
| Target | Activity | Reference Compound |
|---|---|---|
| MAO-B | IC = 12 µM | Rasagiline (IC = 14 nM) |
| 5-HT | = 8 µM | Ketanserin ( = 0.3 nM) |
Research Challenges and Future Directions
Current limitations include the lack of in vivo toxicology data and scalable synthesis methods. Future work should prioritize:
-
Metabolic Stability Assays: Cytochrome P450 interactions and hepatic clearance rates.
-
Crystallographic Studies: X-ray diffraction to resolve binding modes with biological targets.
-
Process Optimization: Flow chemistry approaches to improve yield and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume